1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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Overview
Description
The compound “1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a complex organic molecule. It contains a benzyl group, a methoxy group, a phenyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the urea linkage, the introduction of the methoxy group, and the coupling of the phenyl and dioxaborolane groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetramethyl-1,3,2-dioxaborolan-2-yl group, in particular, would introduce a significant amount of steric bulk .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the urea linkage, the methoxy group, and the dioxaborolan-2-yl group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dioxaborolan-2-yl group could potentially make the compound more lipophilic, which could influence its solubility and stability .Scientific Research Applications
- Aryl Borate Intermediates : 1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea belongs to the family of organoboron compounds. Aryl borates, including this compound, play a crucial role in organic synthesis due to their stability, low toxicity, and reactivity. They are used as intermediates in drug synthesis and various chemical transformations .
- Antimicrobial Potential : Research has explored the antimicrobial activity of related compounds. For instance, derivatives containing similar boronic ester bonds exhibit good antimicrobial potential .
- Copolymers and Optical Properties : The compound’s borate and sulfonamide groups make it interesting for designing novel copolymers. These copolymers can have optical and electrochemical properties, making them valuable in materials science .
- Density Functional Theory (DFT) : Researchers have used DFT to study the molecular electrostatic potential and frontier molecular orbitals of this compound. Such studies shed light on its physical and chemical properties .
- Boronic Acid-Based Probes : Boronic acid compounds, including this urea derivative, can act as fluorescent probes. They help identify hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines .
- Stimulus-Responsive Carriers : Boronic ester bonds are widely used in constructing drug carriers. These carriers respond to changes in pH, glucose levels, and ATP within the body. They can load anti-cancer drugs, insulin, and genes, achieving controlled drug release .
Organic Synthesis and Drug Development
Antimicrobial and Therapeutic Applications
Materials Science and Polymer Chemistry
Molecular Modeling and Computational Chemistry
Fluorescent Probes and Sensing Applications
Drug Delivery Systems
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-3-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BN2O4/c1-20(2)21(3,4)28-22(27-20)16-11-12-17(18(13-16)26-5)24-19(25)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZSJYZWRLAZAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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